molecular formula C6H7FN2 B593846 4-Amino-5-fluoro-2-methylpyridine CAS No. 1211590-22-5

4-Amino-5-fluoro-2-methylpyridine

Cat. No.: B593846
CAS No.: 1211590-22-5
M. Wt: 126.134
InChI Key: UQCCFTSJZJJSJI-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-2-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. This compound is characterized by the presence of an amino group at the fourth position, a fluorine atom at the fifth position, and a methyl group at the second position on the pyridine ring. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties, which are influenced by the strong electron-withdrawing effect of the fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoro-2-methylpyridine typically involves the introduction of fluorine and amino groups onto the pyridine ring. One common method includes the diazotization of 2-amino-5-nitropyridine followed by a Schiemann reaction to introduce the fluorine atom. The nitro group is then reduced to an amino group, and the methyl group is introduced via alkylation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of various substituted pyridines.

    Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Amino-5-fluoro-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activities and cellular pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

  • 2-Amino-5-fluoropyridine
  • **4

Properties

IUPAC Name

5-fluoro-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCCFTSJZJJSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679877
Record name 5-Fluoro-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211590-22-5
Record name 5-Fluoro-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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